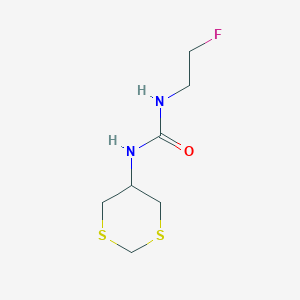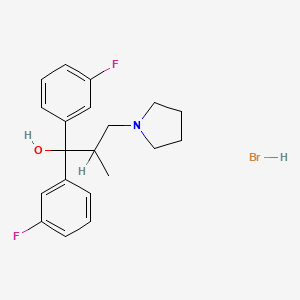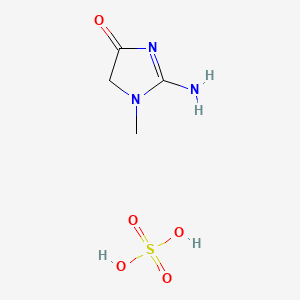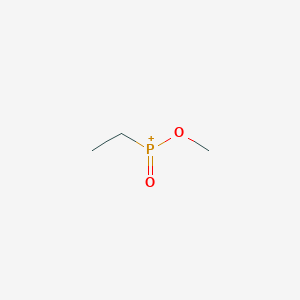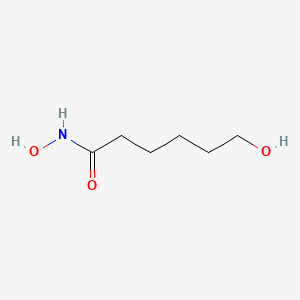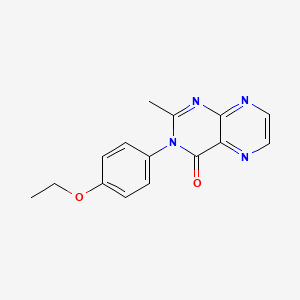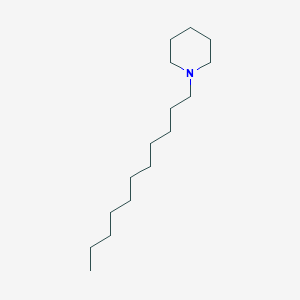
Piperidine, 1-undecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecylpiperidine is an organic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. 1-Undecylpiperidine is characterized by an undecyl group (a chain of eleven carbon atoms) attached to the nitrogen atom of the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Undecylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-bromoundecane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 1-undecylpiperidine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Undecylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 1-undecylpiperidine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed:
Oxidation: N-oxides of 1-undecylpiperidine.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Undecylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell signaling and receptor interactions.
Medicine: 1-Undecylpiperidine derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 1-undecylpiperidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
1-Undecylpiperidine can be compared with other piperidine derivatives such as:
Solenopsin A: A venom alkaloid from fire ants with cardiodepressant and neurologic actions.
Isosolenopsin A: Another fire ant venom alkaloid with similar properties to solenopsin A.
Piperidine: The parent compound of the piperidine class, widely used in organic synthesis.
Uniqueness: 1-Undecylpiperidine is unique due to its long undecyl chain, which imparts distinct physicochemical properties and biological activities compared to shorter-chain piperidines. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous.
Conclusion
1-Undecylpiperidine is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it a valuable tool for researchers and industries alike. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in advancing scientific knowledge and technological innovation.
Propiedades
Número CAS |
24935-28-2 |
|---|---|
Fórmula molecular |
C16H33N |
Peso molecular |
239.44 g/mol |
Nombre IUPAC |
1-undecylpiperidine |
InChI |
InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h2-16H2,1H3 |
Clave InChI |
RUYVJKRJAWUUPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
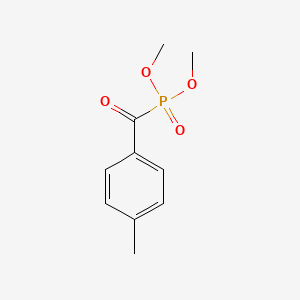
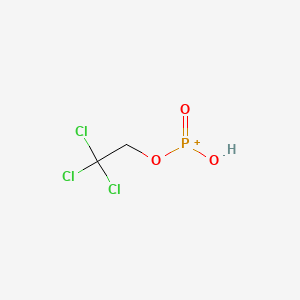


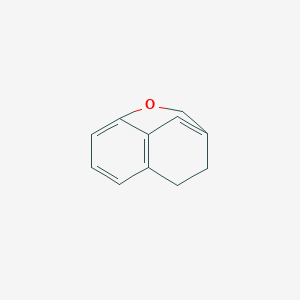
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)
